molecular formula C22H25N5O4 B2678515 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1775345-65-7

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2678515
CAS No.: 1775345-65-7
M. Wt: 423.473
InChI Key: GKXKEYJGDUNHEC-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the construction of the pyrimido[1,6-a]azepine core, and the final acylation to introduce the acetamide group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects through competitive inhibition, allosteric modulation, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar reactivity and applications.

    Pyrimido[1,6-a]azepine Derivatives: Compounds with this core structure may exhibit similar biological activity and synthetic utility.

Uniqueness

What sets 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Pyrimidine and azepine moieties : Contributing to the pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values : Compounds similar to this one have shown IC50 values less than 10 µM against A-431 and Jurkat cell lines. The presence of electron-donating groups enhances activity by improving interaction with target proteins involved in apoptosis pathways .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of oxadiazole derivatives:

  • Gram-positive and Gram-negative bacteria : The compound demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antibacterial properties .

P2X Receptor Modulation

Recent investigations into the modulation of P2X receptors have revealed that oxadiazole derivatives can act as antagonists:

  • P2X4 receptor : Compounds structurally related to this one have been characterized as selective antagonists with antiallodynic properties, indicating potential use in pain management .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxadiazole and pyrimidine moieties significantly influence biological activity:

  • Substituents on the phenyl ring : Methyl and other electron-donating groups enhance solubility and receptor binding affinity.
SubstituentEffect on Activity
MethylIncreases solubility and activity
HalogenEnhances cytotoxicity against cancer cells

Case Studies

Several studies have investigated similar compounds:

  • Anticancer Activity : A study reported that a related compound exhibited significant growth inhibition in HT29 colorectal cancer cells with an IC50 of 5 µM.
  • Antimicrobial Efficacy : Another study demonstrated that a derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-18-24-20(25-31-18)19-16-7-5-4-6-12-26(16)22(30)27(21(19)29)13-17(28)23-15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXKEYJGDUNHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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